molecular formula C12H13NO6 B14027255 4-(2-Acetoxyethyl)-2-nitrophenyl acetate

4-(2-Acetoxyethyl)-2-nitrophenyl acetate

Cat. No.: B14027255
M. Wt: 267.23 g/mol
InChI Key: KSSMDIZJVKINMV-UHFFFAOYSA-N
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Description

4-(2-Acetoxyethyl)-2-nitrophenyl acetate is an aromatic ester featuring a nitro group in the ortho position (2-nitro) and an acetoxyethyl substituent in the para position (4-acetoxyethyl). Its molecular formula is C₁₂H₁₃NO₆, with a molecular weight of 291.24 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric/electronic effects of the acetoxyethyl chain. It is structurally related to nitrophenyl esters and acetoxy-substituted aromatic compounds, which are widely studied for their hydrolysis kinetics, photochemical properties, and roles in synthetic chemistry .

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

2-(4-acetyloxy-3-nitrophenyl)ethyl acetate

InChI

InChI=1S/C12H13NO6/c1-8(14)18-6-5-10-3-4-12(19-9(2)15)11(7-10)13(16)17/h3-4,7H,5-6H2,1-2H3

InChI Key

KSSMDIZJVKINMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate typically involves the esterification of 4-(2-hydroxyethyl)-2-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyethyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetoxy group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-(2-Hydroxyethyl)-2-nitrophenol and acetic acid.

    Reduction: 4-(2-Acetoxyethyl)-2-aminophenyl acetate.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetoxyethyl)-2-nitrophenyl acetate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s functional groups make it useful in the development of novel materials with specific properties.

    Biological Studies: It can serve as a model compound for studying the behavior of nitro and acetoxy groups in biological systems.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate depends on the specific reactions it undergoes. For example:

    Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, leading to the formation of an alcohol and acetic acid.

    Reduction: The nitro group is reduced through a series of electron transfers, ultimately forming an amino group.

    Substitution: The acetoxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Kinetic Comparison of Nitrophenyl Acetates

Compound Molecular Formula Molecular Weight (g/mol) Nitro Position Hydrolysis Rate (min⁻¹, 25°C) Key Applications
4-(2-Acetoxyethyl)-2-nitrophenyl acetate C₁₂H₁₃NO₆ 291.24 2-nitro Not reported Photochemistry, Drug delivery
4-Nitrophenyl acetate C₈H₇NO₄ 181.15 4-nitro 3.3 × 10⁻⁵ Enzyme assays, Hydrolysis studies
o-Nitrophenyl acetate C₈H₇NO₄ 181.15 2-nitro 3.56 × 10⁻⁴ Kinetic studies
Ethyl 2-(4-Chloro-2-nitrophenyl)acetate C₁₀H₁₀ClNO₄ 243.64 2-nitro, 4-Cl Not reported Agrochemical synthesis

Table 2. Substituent Effects on Hydrolysis Reactivity

Substituent Electronic Effect Steric Effect Impact on Hydrolysis Rate
2-Nitro Strongly electron-withdrawing Moderate Accelerates
4-Nitro Moderately electron-withdrawing Minimal Slower than ortho
Acetoxyethyl Mild electron-donating (via oxygen) High Decelerates
Chloro (para) Electron-withdrawing Minimal Accelerates

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